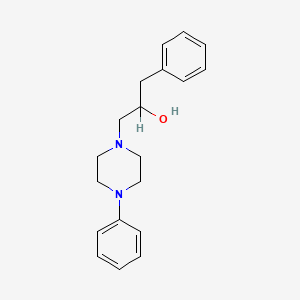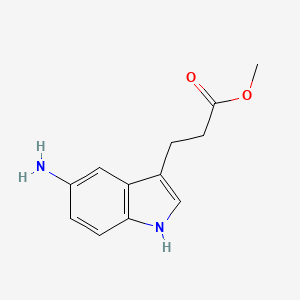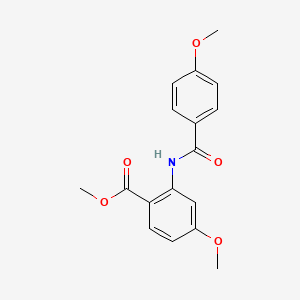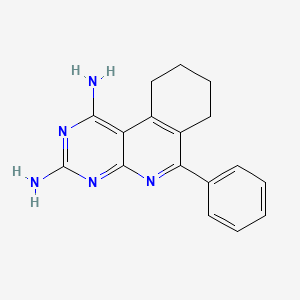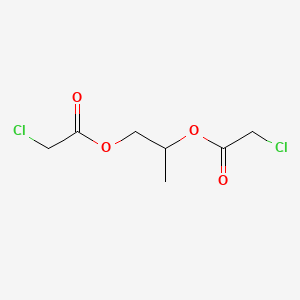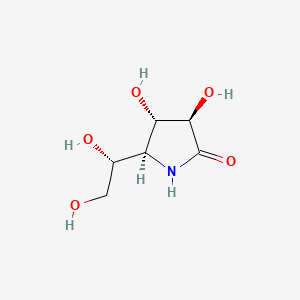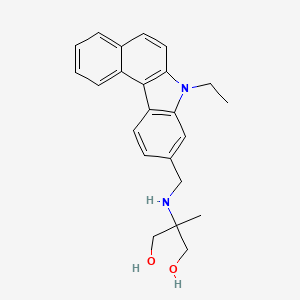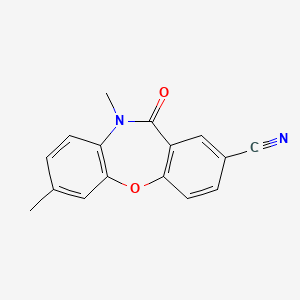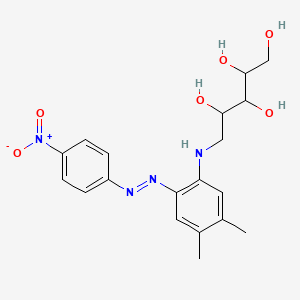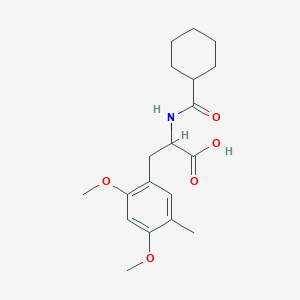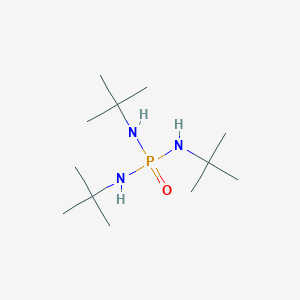
2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is a synthetic nucleoside analog It is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions, a fluorine atom at the 3’ position, and a bromine atom at the 5’ position of the uridine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate typically involves multi-step organic synthesis. The starting material is often uridine, which undergoes selective halogenation to introduce the bromine atom at the 5’ position. Subsequent steps involve the removal of hydroxyl groups at the 2’ and 3’ positions and the introduction of a fluorine atom at the 3’ position. The final step involves the phosphorylation of the nucleoside to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Phosphorylation and Dephosphorylation: The triphosphate group can be added or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Phosphorylation and Dephosphorylation: Enzymes like kinases and phosphatases are commonly used, along with ATP or other phosphate donors.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction: Products depend on the specific redox reaction but may include oxidized or reduced forms of the nucleoside.
Phosphorylation and Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
科学的研究の応用
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
作用機序
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination due to the lack of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
類似化合物との比較
Similar Compounds
- 2’,3’-Dideoxy-3’-fluoro-5-bromocytidine
- 2’,3’-Dideoxy-5-fluoro-3-thiouridine
- 3’-Fluoro-2’,3’-Dideoxy-5-Bromouridine
Uniqueness
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is unique due to its specific combination of modifications: the absence of hydroxyl groups at the 2’ and 3’ positions, the presence of a fluorine atom at the 3’ position, and a bromine atom at the 5’ position. These modifications confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
124903-24-8 |
|---|---|
分子式 |
C9H13BrFN2O13P3 |
分子量 |
549.03 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13BrFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChIキー |
UDICAUKVGFTYNF-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


